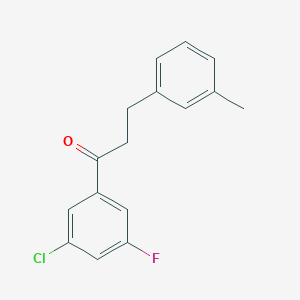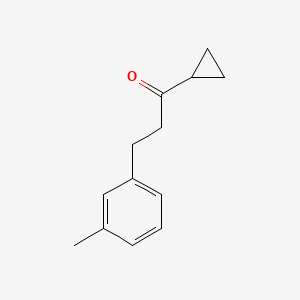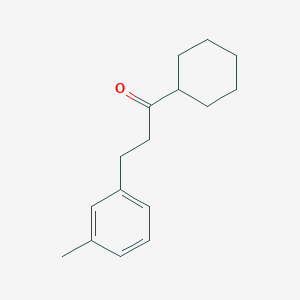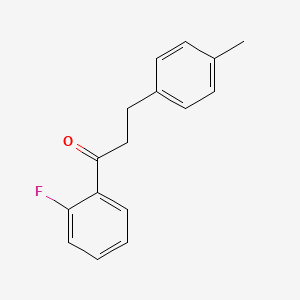
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance and has been used for both medicinal and recreational purposes. In recent years, Diclazepam has gained attention in the scientific community due to its potential therapeutic applications and its mechanism of action.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Microwave- and Ultrasound-assisted Semisynthesis: A study by Joshi, Sharma, & Sinha (2005) demonstrates the rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, using microwave and ultrasound heating.
Structural and Molecular Analysis
- Hydrogen-bonded Chains: Research by Trilleras et al. (2005) discusses molecules closely related to this compound, specifically analyzing their formation of hydrogen-bonded chains.
Novel Synthetic Pathways
- Novel Photosynthesis of Chromenes: A study by Yousif & Fadhil (2020) describes the synthesis of chromenes from compounds including those similar to this compound through Claisen-Schmidt condensation.
Copolymerization and Material Science
- Copolymer Synthesis: Kharas et al. (2016) and Savittieri et al. (2022) Kharas et al. (2016), Savittieri et al. (2022) report on the synthesis and copolymerization of novel ethylenes and propenoates derived from compounds similar to this compound, contributing to advances in material science.
Photoreactive Properties
- Photochemical Transformations: Plíštil et al. (2006) explore the photochemistry of compounds closely related to this compound, revealing insights into their photoreactive properties Plíštil et al. (2006).
Pharmacology and Biomedical Research
- Pharmacological Profiles: Ogawa et al. (2002) study the pharmacology of compounds structurally related to this compound, focusing on their receptor antagonistic properties Ogawa et al. (2002).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone might interact with its targets in a similar manner.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYNJBTDWJSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644248 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-19-4 |
Source


|
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














